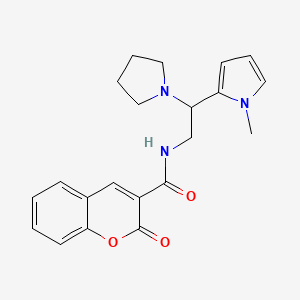

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

描述

The compound N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide features a 2H-chromene-3-carboxamide core linked to a side chain containing a pyrrolidin-1-yl ethyl group and a 1-methylpyrrole moiety. Chromene derivatives are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects.

属性

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-23-10-6-8-17(23)18(24-11-4-5-12-24)14-22-20(25)16-13-15-7-2-3-9-19(15)27-21(16)26/h2-3,6-10,13,18H,4-5,11-12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSCZUXCZHXIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound, characterized by its pyrrole and chromene structures, has been investigated for various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical formula of this compound is , and its molecular weight is approximately 303.4 g/mol. The structural features include:

- Pyrrole ring : Contributes to the compound's reactivity and biological activity.

- Chromene core : Known for its role in various medicinal properties.

A summary of its properties is presented in the table below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.4 g/mol |

| Chemical Structure | Structure |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Efficacy

A study conducted on a series of chromene derivatives highlighted that specific substitutions on the chromene core enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at the 3-carboxamide position were crucial for improving anticancer potency.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms such as inhibition of DNA gyrase, which is critical for bacterial DNA replication.

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in nucleic acid metabolism.

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound has been explored for:

- Antioxidant activity : Protecting cells from oxidative stress.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

| Antioxidant | Reduces oxidative stress in cellular models |

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. For instance, modifications involving different substituents on the pyrrole or chromene rings have been systematically evaluated for their effects on potency and selectivity.

Synthesis Techniques

The synthesis typically involves multicomponent reactions (MCRs), which allow for the efficient formation of complex structures from simpler precursors. This approach not only streamlines the synthesis process but also maximizes yield while minimizing waste.

科学研究应用

The compound features a chromene core, which is known for its biological activity, along with pyrrolidine and pyrrole moieties that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action involves the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of key enzymes involved in tumor growth.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

These results indicate that the compound exhibits significant antiproliferative effects, outperforming standard chemotherapeutic agents like doxorubicin in certain cases.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating notable inhibitory effects.

Antimicrobial Efficacy

In vitro tests have shown that N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide inhibits the growth of:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be developed further as a therapeutic option for bacterial infections.

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Core Structure Variations

Chromene vs. Quinoline Cores

- SzR-109 (): Features a quinoline-2-carboxamide core, which is more aromatic and planar than chromene. This structural difference may enhance interactions with nucleic acids or hydrophobic enzyme pockets .

- 6-Chloro-N-... (18o, ) : Retains the chromene core but introduces a 6-chloro substituent, likely increasing electrophilicity and altering binding affinity compared to the unsubstituted target compound .

Chromene vs. Pyridinone and Indole Cores

- Compound D-18 (): Utilizes a dihydropyridinone core instead of chromene, reducing aromaticity but introducing hydrogen-bonding sites via the carbonyl group .

- Compound 7 () : An indole-carboxamide derivative, where the indole’s NH group may participate in stronger hydrogen bonding than chromene’s oxygen atom .

Substituent Effects

Electron-Donating vs. Withdrawing Groups

- Diethylamino Substituent (Compound 3A, ): The 7-diethylamino group on chromene increases electron density, improving fluorescence properties and solubility, which may benefit imaging or solubility-dependent applications .

Side Chain Modifications

- Target Compound : The pyrrolidinyl ethyl and methylpyrrole side chain provides a balance of hydrophobicity and basicity, favoring membrane permeability.

- SzR-109 (): Replaces the methylpyrrole with morpholinomethyl or diethylamino groups, which are less hydrophobic but may improve water solubility .

Comparative Data Table

常见问题

Basic Research Question

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid prolonged exposure to light/moisture .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in chemical waste containers, and dispose via certified hazardous waste facilities .

Advanced Consideration : Conduct a risk assessment for novel derivatives, as toxicity data may be incomplete. Use Ames tests or in silico toxicity prediction tools (e.g., ProTox-II) for preliminary hazard screening .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in kinase assays) may arise from:

- Experimental Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Compound Stability : Verify purity via HPLC before assays. Degradation products (e.g., hydrolyzed coumarin) may interfere with results .

- Solubility Issues : Use DMSO stocks at ≤0.1% v/v in aqueous buffers; confirm solubility via dynamic light scattering (DLS).

Methodological Solution : Include internal controls (e.g., known kinase inhibitors) and replicate experiments across independent labs.

What advanced computational methods can predict this compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. Focus on the coumarin core’s π-π stacking and the pyrrolidine group’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes in the target protein.

- QSAR Modeling : Train models with datasets of structurally related compounds to predict ADMET properties or off-target effects .

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

How can crystallization conditions be optimized for X-ray diffraction studies?

Advanced Research Question

- Solvent Screening : Test mixtures of acetone, ethanol, and hexane in varying ratios (e.g., 1:1 to 1:4 v/v) for slow evaporation .

- Temperature Gradients : Use a thermal cycler to gradually lower temperature (e.g., 40°C → 4°C over 72 hours).

- Additives : Introduce trace co-solvents (e.g., DMF) or ions (e.g., Na⁺) to improve crystal lattice formation.

Troubleshooting : If crystals are microcrystalline, switch to synchrotron radiation sources for high-resolution data collection.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Reaction Scaling : Transition from batch to flow chemistry to control exothermic reactions and improve yield consistency.

- Purification : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization for cost-effective scale-up .

- Regulatory Compliance : Document impurities (>0.1%) via LC-MS and establish QC/QA protocols per ICH guidelines .

Critical Factor : Validate synthetic routes under GMP-like conditions early to avoid late-stage process changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。